[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate
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Description
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CX-516, and it belongs to the class of ampakines, which are a group of compounds that modulate the activity of AMPA receptors in the brain.
Scientific Research Applications
- Role of 2-(1-Cyanocyclohexyl)acetic acid : It serves as a key intermediate in the synthesis of gabapentin. Impurity B (2) is synthesized by oxidative dehydrogenation of gabapentin API using trichloroisocyanuric acid. Impurity E (1-(carboxymethyl) cyclohexanecarboxylic acid) is obtained by acid hydrolysis of 2 .
- Application : The microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide yields thiophene derivatives. These compounds have diverse applications, including in materials science and organic electronics .
- Pyrrolo[2,3-d]pyrimidines : Introduction of a 4-methoxyphenyl group at position-7 enhances the anti-inflammatory activity of pyrrolo[2,3-d]pyrimidines. These compounds exhibit potential as anti-inflammatory agents .
- Metabolic Impurities : During drug development, understanding impurities arising from synthesis, storage, and formulation is crucial. 2-(1-Cyanocyclohexyl)acetic acid can serve as a reference compound for such studies .
Gabapentin Synthesis and Impurities
Thiophene Derivatives
Anti-Inflammatory Agents
Drug Development and Metabolism Studies
properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-23-15-7-5-6-14(10-15)11-17(22)24-12-16(21)20-18(13-19)8-3-2-4-9-18/h5-7,10H,2-4,8-9,11-12H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNYLYIZDBVUIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2(CCCCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
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